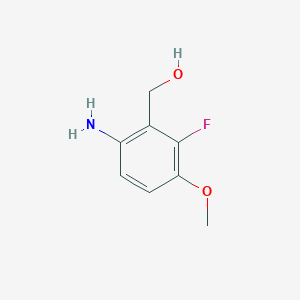

(6-Amino-2-fluoro-3-methoxyphenyl)methanol

Description

Contextualization within Substituted Arylmethanol and Fluoroaniline (B8554772) Chemistry

Substituted arylmethanols, also known as benzyl (B1604629) alcohols, are a fundamental class of compounds in organic chemistry. The presence of various substituents on the aromatic ring can significantly influence the reactivity of the benzylic alcohol, making them versatile intermediates in synthesis. They can undergo a range of transformations, including oxidation to aldehydes and carboxylic acids, and conversion to benzylic halides for subsequent nucleophilic substitution reactions.

The fluoroaniline moiety within (6-Amino-2-fluoro-3-methoxyphenyl)methanol is of particular significance. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netbohrium.comresearchgate.netnih.govresearchgate.netnih.gov Fluoroanilines serve as crucial precursors for a vast array of pharmaceuticals and agrochemicals. researchgate.netbohrium.comresearchgate.netnih.govresearchgate.netnih.gov The specific substitution pattern of the amino and fluoro groups on the aromatic ring can fine-tune the electronic properties and reactivity of the molecule.

Rationale for Academic Investigation of this compound

The academic and industrial interest in this compound primarily stems from its potential as a key intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector. Chemical suppliers explicitly market this compound for use as a pharmaceutical intermediate, in synthetic organic chemistry, and for research in medicinal chemistry. synhet.com The combination of a reactive amino group, a directing methoxy (B1213986) group, a bioisosteric fluorine atom, and a versatile hydroxymethyl group in a single molecule makes it an attractive starting material for generating diverse chemical libraries for drug discovery programs.

The strategic placement of these functional groups allows for selective chemical modifications. For instance, the amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxymethyl group can be oxidized or converted into a leaving group for further elaboration. This multi-functional nature allows for the efficient construction of complex molecular architectures.

Overview of Key Research Areas and Methodological Approaches

While specific research articles focusing solely on this compound are not abundant in the public domain, the likely research areas and methodologies can be inferred from the extensive literature on related compounds.

Key Research Areas:

Synthesis of Novel Heterocycles: The amino and hydroxymethyl groups can participate in cyclization reactions to form a variety of heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Development of Pharmaceutical Analogs: The fluoroaniline core is a common feature in many modern drugs. researchgate.net This compound serves as a valuable building block for creating analogs of existing drugs to improve their pharmacological profiles.

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the functional groups of this compound and incorporating it into larger molecules, researchers can probe the specific interactions of these functionalities with biological targets.

Methodological Approaches:

A plausible and widely used method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor, namely (2-fluoro-3-methoxy-6-nitrophenyl)methanol. The catalytic hydrogenation of nitroaromatics to their corresponding anilines is a well-established and efficient transformation in organic synthesis. acs.orgcapes.gov.bracs.org

The general synthetic approach can be outlined as follows:

Nitration: Starting from a suitable substituted toluene (B28343) or a related precursor, a nitro group is introduced onto the aromatic ring.

Functional Group Manipulation: The side chain is then modified to introduce the hydroxymethyl group. This could involve, for example, the bromination of a methyl group followed by hydrolysis.

Reduction: The final step is the reduction of the nitro group to an amino group, typically through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst) under a hydrogen atmosphere. acs.orgcapes.gov.bracs.org

The characterization of the final product and its intermediates would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. synhet.com

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGBOZOCQAFKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 2 Fluoro 3 Methoxyphenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The analysis for (6-Amino-2-fluoro-3-methoxyphenyl)methanol reveals key disconnections that guide the synthetic strategy.

Approaches for Aromatic Ring Functionalization

The core of this compound is a polysubstituted benzene (B151609) ring. The primary challenge lies in the controlled introduction of the amino, fluoro, and methoxy (B1213986) groups in the desired ortho- and meta-relationships. A logical retrosynthetic disconnection involves the amino group, which can be installed via the reduction of a nitro group. This leads to a key intermediate, (2-fluoro-3-methoxy-6-nitrophenyl)methanol.

Further disconnection points to the functionalization of a simpler aromatic precursor. A plausible starting material is 2-fluoro-3-methoxybenzaldehyde (B32414), which is commercially available. The synthetic strategy would then involve the nitration of this benzaldehyde (B42025) derivative to introduce the nitro group at the 6-position, directed by the existing substituents.

Strategies for Introduction of the Methanol (B129727) Moiety

The hydroxymethyl group (-CH₂OH) is another key feature. Retrosynthetically, this functional group can be obtained through the reduction of a corresponding aldehyde (-CHO) or a carboxylic acid (-COOH). Since the proposed starting material is a benzaldehyde, the forward synthesis will involve the reduction of the aldehyde functionality.

This leads to two primary retrosynthetic pathways from the target molecule:

Pathway A: Disconnect the amino group first to a nitro-substituted benzyl (B1604629) alcohol, which is then disconnected to a nitro-substituted benzaldehyde.

Pathway B: Disconnect the methanol moiety first to a 6-amino-2-fluoro-3-methoxybenzaldehyde (B14027574), which is then disconnected to a dinitro or other precursor.

Pathway A is generally more practical due to the well-established methods for the reduction of both nitro groups and aldehydes.

Classical and Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, a common and established route for the synthesis of this compound involves a two-step sequence starting from 2-fluoro-3-methoxybenzaldehyde.

Reduction Chemistry for Benzylic Alcohol Formation

The conversion of the aldehyde group in the precursor to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, this reduction can be performed at different stages of the synthesis.

One approach involves the initial reduction of the aldehyde in the presence of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can reduce aldehydes to primary alcohols without affecting the nitro group under controlled conditions. cdnsciencepub.commasterorganicchemistry.comoxinst.com This would yield (2-fluoro-3-methoxy-6-nitrophenyl)methanol.

Alternatively, the reduction of the aldehyde can be performed simultaneously with the reduction of the nitro group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can often achieve the reduction of both functionalities. acs.org

A plausible two-step reduction involves first the selective reduction of the aldehyde followed by the reduction of the nitro group.

Table 1: Reagents for the Reduction of Aldehydes and Nitro Groups

| Functional Group Transformation | Reagent | Typical Conditions | Selectivity |

| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | High for aldehydes over nitro groups cdnsciencepub.comoxinst.com |

| Aldehyde to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Reduces both aldehydes and nitro groups |

| Nitro to Amine | Tin(II) Chloride (SnCl₂) | Concentrated HCl | Chemoselective for nitro groups |

| Nitro to Amine | Iron (Fe) in acidic medium | Acetic acid or HCl | Chemoselective for nitro groups |

| Nitro to Amine | Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol, room temperature to moderate pressure | Can reduce both nitro and other functional groups |

Precursor Functional Group Interconversions

The key functional group interconversion in the synthesis of this compound is the transformation of a nitro group into an amino group. This is typically achieved through reduction.

Starting from 2-fluoro-3-methoxybenzaldehyde, the first step is the nitration of the aromatic ring. The directing effects of the existing substituents (ortho-para directing methoxy group and meta-directing aldehyde group) would favor the introduction of the nitro group at the 6-position.

Following nitration to obtain 6-nitro-2-fluoro-3-methoxybenzaldehyde, the subsequent reduction steps can be carried out. A common method for the reduction of aromatic nitro groups is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. researchgate.net Catalytic hydrogenation is also a widely used method. acs.org

A proposed synthetic sequence is as follows:

Nitration: 2-fluoro-3-methoxybenzaldehyde is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to yield 6-nitro-2-fluoro-3-methoxybenzaldehyde.

Reduction: The resulting 6-nitro-2-fluoro-3-methoxybenzaldehyde undergoes reduction. This can be a one-pot reaction where both the nitro and aldehyde groups are reduced, for instance, using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation under more forcing conditions. A more controlled, two-step approach would involve the selective reduction of the aldehyde with NaBH₄ to give (6-nitro-2-fluoro-3-methoxyphenyl)methanol, followed by the reduction of the nitro group using methods like Sn/HCl or catalytic hydrogenation to afford the final product, this compound.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. Several green chemistry principles can be applied to the synthesis of this compound.

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the nitro group is a green alternative to stoichiometric metal reductants like tin or iron, as it generates less waste. acs.org The development of highly selective catalysts can allow for the reduction of the nitro group in the presence of other sensitive functionalities.

Solvent Selection: The use of greener solvents is a key aspect of sustainable chemistry. For instance, some reductions can be carried out in water or ethanol, which are more environmentally friendly than chlorinated solvents. orientjchem.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. This technology could potentially be applied to the nitration or reduction steps in the synthesis of the target molecule, leading to a more energy-efficient process.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. The synthesis of this compound could be adapted to a flow process, particularly for the nitration and reduction steps, which can be exothermic and require careful control.

Catalytic Methods for Selective Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the target molecule relies on the formation of several key bonds to the aromatic ring. Modern catalytic methods offer powerful tools for achieving this with high selectivity.

Carbon-Heteroatom (C-X) Bond Formation The introduction of the amino, methoxy, and fluoro substituents represents critical carbon-heteroatom bond-forming steps. Palladium-catalyzed cross-coupling reactions are central to these transformations. nih.gov For instance, the C-N bond of the amino group could be constructed via Buchwald-Hartwig amination, a reaction widely used for the synthesis of aryl amines. nih.gov Similarly, palladium-catalyzed C-O coupling reactions can be employed to form the methoxy ether linkage. nih.gov

The formation of the C-F bond is often one of the more challenging steps in aromatic synthesis. While nucleophilic aromatic substitution can be effective in some cases, the introduction of fluorine is often accomplished using specialized electrophilic fluorinating reagents. harvard.edu Alternatively, transition-metal-catalyzed methods are emerging for direct C-H fluorination or the coupling of aryl halides with fluoride (B91410) sources.

A comparison of potential catalytic strategies for C-N and C-O bond formation is presented below, based on established palladium-catalyzed systems.

Interactive Data Table: Comparison of Palladium-Catalyzed C-N and C-O Coupling Reactions

| Coupling Type | Catalyst System | Ligand Type | Typical Conditions | Reaction |

|---|---|---|---|---|

| C-N Amination | Pd(0) or Pd(II) precursor | Biaryl phosphines (e.g., XPhos, RuPhos) | Base (e.g., NaOtBu, K3PO4), Toluene (B28343), 80-110°C | Ar-X + HNR2 → Ar-NR2 |

| C-O Etherification | Pd(0) or Pd(II) precursor | Hindered phosphines or N-heterocyclic carbenes (NHCs) | Strong base (e.g., NaH, LHMDS), Toluene/Dioxane | Ar-X + HOR → Ar-OR |

Carbon-Carbon (C-C) Bond Formation The introduction of the methanol (-CH2OH) group onto the aromatic ring is a key C-C bond-forming process. This is typically achieved in two steps: a C-C coupling reaction to install a carbon in the +1 oxidation state (such as a formyl or carboxyl group), followed by reduction. For example, a protected bromo-analogue of the phenyl ring could undergo a Grignard reaction with CO2 or a palladium-catalyzed carbonylation to install a carboxylic acid, which is then reduced to the alcohol. More direct methods, such as the addition of a formyl-anion equivalent catalyzed by transition metals, are also conceivable. The use of enzymes to catalyze C-C bond formation is a growing field, though less established for this type of transformation. nih.gov

Asymmetric Synthesis and Stereoselective Approaches

The target molecule, this compound, is achiral. It possesses a plane of symmetry that bisects the molecule through the hydroxymethyl and amino groups. Consequently, discussions of asymmetric synthesis or the generation of enantiomers for this specific compound are not applicable, as it does not have a stereocenter.

However, this achiral molecule is a valuable building block for the synthesis of more complex, chiral molecules, particularly pharmaceuticals. nih.gov In subsequent synthetic steps involving this compound, stereoselectivity would become a critical consideration. For example, if the amino or alcohol moiety were to participate in a reaction that creates a new stereocenter, the principles of asymmetric synthesis would be paramount. Methods such as substrate-controlled diastereoselective reactions or the use of chiral catalysts would be employed to favor the formation of one stereoisomer over another. The synthesis of chiral amino alcohols, for instance, often relies on the asymmetric reduction of α-amino ketones using chiral catalysts. acs.org

Environmentally Benign Reaction Protocols and Solvent Effects

Modern synthetic chemistry emphasizes the use of environmentally benign or "green" protocols to minimize waste and environmental impact.

Solvent Selection: The choice of solvent has a profound impact on reaction efficiency and environmental footprint. For nucleophilic fluorination reactions, the solvent is critical; dipolar aprotic solvents like DMSO or DMF can enhance fluoride nucleophilicity, while protic solvents can suppress it through hydrogen bonding. harvard.edu The use of ionic liquids has been explored as a recyclable and effective medium for fluorination reactions, sometimes with the addition of small amounts of water to reduce side reactions. harvard.edu For many catalytic processes, switching from traditional chlorinated solvents to greener alternatives like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water is a key goal. nih.gov

Alternative Energy Sources and Catalysts: To reduce energy consumption and improve reaction efficiency, alternative energy sources are employed. Microwave-assisted synthesis can dramatically shorten reaction times for C-C and C-N bond formations. researchgate.net Mechanochemistry, which involves conducting reactions by grinding solids together in a ball mill, offers a solvent-free alternative for generating products like imines and hydrazones. researchgate.net The development of reusable catalysts, such as ceria (CeO2) nanoparticles or alumina-supported reagents, aligns with green chemistry principles by simplifying purification and reducing catalyst waste. researchgate.net

Impact of Solvent on a Model Nucleophilic Substitution

| Solvent | Dielectric Constant (ε) | General Effect on SNAr | Expected Outcome |

|---|---|---|---|

| Toluene | 2.4 | Low polarity, poor for ionic intermediates | Slow reaction rate |

| Acetonitrile | 37.5 | Polar aprotic, solvates cations well | Moderate to good rate |

| DMF | 36.7 | Polar aprotic, excellent for SNAr | Good to excellent rate |

| Water | 80.1 | Polar protic, can interfere via H-bonding | Variable, may lead to side products |

Process Chemistry Considerations and Scale-Up for Academic Applications

Translating a small-scale laboratory synthesis to a larger, multi-gram scale for academic research purposes requires careful consideration of practical and safety factors.

Route Optimization: The initial synthetic route may be modified for scale-up. Reactions that use expensive catalysts, hazardous reagents (e.g., azides, strong organolithium bases), or those that are difficult to control (e.g., highly exothermic or generating gaseous byproducts) may be replaced with more practical alternatives. nih.gov

Reagent and Cost-Effectiveness: The cost and availability of starting materials become significant. A scalable synthesis should ideally begin from inexpensive, commercially available precursors. nih.gov Catalyst loading is often minimized to reduce costs without compromising reaction time and yield.

Work-up and Purification: Purification by column chromatography, which is common at the milligram scale, is often impractical for larger quantities. The process should be designed to yield a product that can be purified by crystallization, distillation, or extraction, which are more scalable techniques.

Safety and Thermal Management: Reaction exotherms must be managed. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of addition of reagents may need to be controlled, and adequate cooling must be available.

Chemical Reactivity and Transformation Mechanisms of 6 Amino 2 Fluoro 3 Methoxyphenyl Methanol

Reactions Involving the Primary Benzylic Alcohol Functionality

The primary benzylic alcohol in (6-Amino-2-fluoro-3-methoxyphenyl)methanol is a versatile functional group susceptible to a range of transformations, including oxidation, derivatization, and substitution.

Oxidation Pathways and Selective Oxidations

The oxidation of the primary benzylic alcohol to the corresponding aldehyde, 6-amino-2-fluoro-3-methoxybenzaldehyde (B14027574), is a fundamental transformation. However, the presence of the electron-rich amino group necessitates the use of chemoselective oxidation methods to prevent undesired side reactions, such as over-oxidation to the carboxylic acid or N-oxidation. d-nb.info

Several catalytic systems have been developed for the selective aerobic oxidation of aminobenzyl alcohols under mild conditions. nih.govresearchgate.net A notable example involves a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) catalyst system in the presence of a ligand like 4-dimethylaminopyridine (B28879) (DMAP). d-nb.infonih.gov This system efficiently oxidizes a variety of substituted 2-aminobenzyl alcohols to their corresponding aldehydes using molecular oxygen as the terminal oxidant, with water as the only byproduct. nih.gov The reaction proceeds smoothly at room temperature, and importantly, sensitive functional groups like the amino group remain intact. d-nb.infonih.gov For instance, aminobenzyl alcohols with halogen substituents have been successfully converted to their aldehyde derivatives in good to excellent yields. d-nb.info

Another approach for the selective oxidation of primary benzylic alcohols utilizes sodium nitrite (B80452) (NaNO3) under ball-milling conditions, which offers a solvent-free and efficient alternative. semanticscholar.org This method has demonstrated broad functional group compatibility, effectively oxidizing benzylic alcohols with both electron-donating and electron-withdrawing groups. semanticscholar.org

A kinetic study on the oxidation of ortho-aminobenzyl alcohol using potassium persulfate catalyzed by silver(I) ions has also been reported, providing insights into the reaction mechanism under specific conditions. rasayanjournal.co.in While direct oxidation data for this compound is not extensively documented, the principles from these studies on analogous compounds suggest that similar selective oxidation strategies would be applicable.

Table 1: Plausible Selective Oxidation Reactions of this compound

| Starting Material | Reagents and Conditions | Expected Product |

|---|---|---|

| This compound | CuI, TEMPO, DMAP, O₂, CH₃CN, rt | 6-Amino-2-fluoro-3-methoxybenzaldehyde |

| This compound | NaNO₃, P₂O₅, ball-milling | 6-Amino-2-fluoro-3-methoxybenzaldehyde |

Derivatization via Esterification and Etherification

The hydroxyl group of the benzylic alcohol can be readily derivatized through esterification and etherification reactions. These transformations are crucial for modifying the molecule's properties and for its use as an intermediate in multi-step syntheses.

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, reaction with acetic anhydride (B1165640) would yield (6-amino-2-fluoro-3-methoxyphenyl)methyl acetate. google.com The direct oxidative esterification of benzyl (B1604629) alcohols in the presence of amines has also been explored, offering a one-pot method for amide synthesis via an ester intermediate. researchgate.net Furthermore, transesterification processes using an alkyl aminobenzoate and an alcohol reagent in the presence of a suitable catalyst provide another route to aminobenzoate esters. google.com

Etherification: Selective etherification of the hydroxyl group in the presence of the primary amino group can be challenging due to the nucleophilicity of both groups. google.comgoogle.com However, methods have been developed for the selective O-alkylation of amino alcohols. One such process involves the deprotonation of the amino alcohol with a metal alcoholate, followed by alkylation of the resulting anion. google.com This two-step process allows for high yields of the desired ether while minimizing N-alkylation byproducts. google.comgoogle.com A stereoretentive etherification of an α-aryl-β-amino alcohol has been achieved through a selective aziridinium (B1262131) ring-opening, highlighting advanced strategies for such transformations. nih.gov

Table 2: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine (B92270) | (6-Amino-2-fluoro-3-methoxyphenyl)methyl acetate |

| Etherification | 1. NaH; 2. CH₃I | (2-Fluoro-3-methoxy-6-(methoxymethyl)phenyl)amine |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Protonation of the alcohol under acidic conditions forms an oxonium ion, which can then be displaced by a nucleophile. libretexts.org This process is common for the conversion of benzylic alcohols to benzylic halides using hydrogen halides. libretexts.orgsinica.edu.tw The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org

Alternatively, activation of the alcohol can be achieved using reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), which forms a reactive O-alkyl isouronium salt. nih.gov This intermediate can then undergo nucleophilic substitution with a variety of nucleophiles, including amines, halides, and oxygen-centered nucleophiles. nih.gov This method has been shown to be particularly effective for primary benzylic alcohols. nih.gov Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can also catalyze the direct nucleophilic substitution of benzylic alcohols with various nucleophiles to form C-O, C-S, and C-C bonds under mild conditions. rsc.org

Reactions of the Aromatic Amino Group

The primary aromatic amino group in this compound is a key site for chemical modification, enabling the introduction of a wide array of functional groups through acylation, sulfonylation, and diazotization reactions.

Acylation and Sulfonylation Reactions

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride would yield N-(2-fluoro-6-(hydroxymethyl)-3-methoxyphenyl)acetamide. This reaction is a standard method for protecting the amino group or for synthesizing more complex structures. The acylation of anilines can be influenced by the electronic properties of the substituents on the aromatic ring.

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to produce sulfonamides. For example, reaction with p-toluenesulfonyl chloride would give N-(2-fluoro-6-(hydroxymethyl)-3-methoxyphenyl)-4-methylbenzenesulfonamide. The direct sulfonylation of anilines using sulfinate salts has been achieved through photoredox catalysis, offering a mild and efficient method. ox.ac.uk Another approach involves a biomass-derived copper-catalyzed remote C-H sulfonylation of anilines with sodium sulfinates. mdpi.com Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has also been reported as a versatile method. nih.gov

Diazotization and Electrophilic Aromatic Substitution

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.org The resulting diazonium salt, (2-fluoro-6-(hydroxymethyl)-3-methoxyphenyl)diazonium chloride, is a versatile intermediate. Diazonium salts are typically unstable and are often used immediately in subsequent reactions. organic-chemistry.org They are precursors for various transformations, including Sandmeyer reactions (to introduce halides), Schiemann reactions (to introduce fluorine), and azo coupling reactions. organic-chemistry.org The presence of the methoxy (B1213986) group, an electron-donating group, is known to facilitate the diazotization of anilines. quora.com A one-pot diazotization-fluorodediazoniation reaction in hydrogen fluoride (B91410) has been shown to be effective for preparing fluoronaphthyridines from the corresponding amines. acs.org

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strongly activating amino and methoxy groups. The directing effects of these groups, along with the deactivating but ortho,para-directing fluorine atom, will determine the regioselectivity of such reactions. The amino group is a powerful ortho,para-director, as is the methoxy group. The fluorine atom is also an ortho,para-director, though it deactivates the ring towards electrophilic attack. The interplay of these directing effects would likely lead to substitution at the positions ortho and para to the amino group, although steric hindrance from the adjacent substituents would play a significant role.

Table 3: Potential Reactions of the Aromatic Amino Group

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Acylation | Acetyl Chloride, Pyridine | N-(2-Fluoro-6-(hydroxymethyl)-3-methoxyphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride, Pyridine | N-(2-Fluoro-6-(hydroxymethyl)-3-methoxyphenyl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO₂, HCl, 0-5 °C | (2-Fluoro-6-(hydroxymethyl)-3-methoxyphenyl)diazonium chloride |

Cyclization Reactions Involving the Amine Functionality

The presence of both an amino group and a hydroxymethyl group on the same aromatic ring makes this compound a prime candidate for cyclization reactions, particularly for the synthesis of heterocyclic compounds. One of the most prominent of these is the Friedländer synthesis, which is a widely used method for the preparation of quinolines. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with a compound containing an α-methylene group adjacent to a carbonyl.

In the case of this compound, the hydroxymethyl group can be oxidized in situ to an aldehyde, which then undergoes an intramolecular cyclization with a suitable ketone. The general mechanism for the Friedländer synthesis can proceed through two primary pathways:

Aldol (B89426) Condensation First: The 2-amino-substituted carbonyl compound reacts with a ketone in a rate-limiting step to form an aldol adduct. This intermediate then undergoes dehydration to form an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes and aromatizes to the quinoline (B57606). wikipedia.org

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. wikipedia.org

The reaction is often catalyzed by acids such as trifluoroacetic acid or toluenesulfonic acid, or by Lewis acids. wikipedia.org Various catalysts, including copper-based and hafnium-based metal-organic frameworks (MOFs), have been developed to improve the efficiency and conditions of the Friedländer synthesis. nih.gov

The substituents on the this compound ring would be expected to influence the course of this reaction. The electron-donating methoxy and amino groups would activate the ring, while the fluorine atom would have a deactivating inductive effect. The precise substitution pattern on the resulting quinoline would depend on the specific ketone used in the reaction.

Reactivity Influenced by the Fluorine Substituent

The fluorine atom at the 2-position significantly modulates the reactivity of the aromatic ring through its strong electronegativity.

The fluorine substituent exerts a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. This deactivating effect makes electrophilic aromatic substitution (EAS) reactions slower compared to benzene (B151609). However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a resonance effect (+M effect). While the inductive effect is generally stronger than the resonance effect for halogens, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Aryl halides that are activated by electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com

Fluorine is an interesting leaving group in SNAr reactions. Although the C-F bond is very strong, fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. In many cases, the rate-determining step of SNAr is the nucleophilic attack, not the cleavage of the carbon-halogen bond. youtube.com Consequently, fluoroaromatics can be more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. masterorganicchemistry.com

For this compound, the potential for SNAr at the fluorine-bearing carbon would be influenced by the electronic contributions of the other substituents. The presence of strong electron-donating groups like amino and methoxy on the ring would generally disfavor SNAr by increasing the electron density of the ring. However, if the ring were to be substituted with a strong electron-withdrawing group, the likelihood of SNAr would increase. For instance, if the amino group were converted to a nitro group, the ring would be significantly more activated towards nucleophilic attack.

Practical methods for the SNAr of aryl fluorides have been developed using reagents like dimethylamine (B145610) generated from the hydroxide-assisted decomposition of N,N-dimethylformamide, which has shown tolerance for various functional groups. nih.gov

Role of the Methoxy Group in Directing Reactivity and Electronic Properties

The methoxy group at the 3-position is a strong activating group in electrophilic aromatic substitution. It donates electron density to the aromatic ring through its resonance effect (+M effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This net electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene.

The methoxy group is an ortho, para-director. Therefore, in electrophilic substitution reactions of this compound, the methoxy group, in concert with the amino group, would strongly favor substitution at the positions ortho and para to it. Given the existing substitution pattern, the most likely positions for electrophilic attack would be C4 and C6 (relative to the hydroxymethyl group at C1).

In the context of nucleophilic aromatic substitution, the methoxy group can, in some cases, act as a leaving group, particularly when it is positioned ortho to an activating group and a strong nucleophile is used. researchgate.net However, in the given compound, the fluorine atom is a more likely leaving group in an SNAr reaction.

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for a range of both intermolecular and intramolecular reactions.

Intermolecular Reactions:

The primary amino group can react with various electrophiles. For example, it can be acylated with acid chlorides or anhydrides, or it can react with aldehydes and ketones to form Schiff bases.

The hydroxymethyl group can undergo reactions typical of primary alcohols, such as esterification with carboxylic acids or oxidation to an aldehyde or carboxylic acid, depending on the reaction conditions.

The aromatic ring itself can participate in electrophilic substitution reactions, with the substitution pattern being directed by the combined influence of the amino, fluoro, and methoxy groups.

Intramolecular Reactions:

As previously discussed, the most prominent intramolecular reaction is the cyclization to form quinoline derivatives, typically following oxidation of the hydroxymethyl group.

Depending on the reaction conditions, other intramolecular cyclizations could be envisaged. For example, if the hydroxymethyl group were converted to a leaving group, intramolecular cyclization involving the amino group could potentially lead to the formation of a six-membered heterocyclic ring.

Mechanistic Investigations of Key Transformations

The mechanism of the Friedländer quinoline synthesis, a key transformation for this type of molecule, is well-established to proceed via either an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration. wikipedia.org The choice of catalyst can significantly influence the reaction pathway and efficiency.

Mechanistic studies on nucleophilic aromatic substitution have shown that the reaction proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. For aryl fluorides, the high electronegativity of fluorine facilitates the initial nucleophilic attack, which is often the rate-determining step. youtube.com

Elucidation of Reaction Intermediates

Direct studies elucidating the reaction intermediates of this compound are not extensively available in peer-reviewed literature. However, its role as a precursor in the synthesis of more complex molecules, such as the drug Elagolix, suggests its participation in well-established reaction pathways where the nature of intermediates can be inferred from mechanistic principles of analogous transformations.

In Nucleophilic Substitution Reactions: The benzylic alcohol functionality is prone to nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, a good leaving group (H₂O). libretexts.org This leads to the formation of a resonance-stabilized benzylic carbocation. The stability of this carbocation is influenced by the electron-donating effects of the amino and methoxy groups, although the electron-withdrawing nature of the fluorine atom provides a counteracting effect. This carbocation is a key intermediate that can then be attacked by a nucleophile. libretexts.org

In Palladium-Catalyzed Cross-Coupling Reactions: The fluorinated aromatic ring of this compound or its derivatives is often involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com In a typical Suzuki coupling cycle involving a related aryl halide, the key intermediates are palladium complexes in various oxidation states. The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the Pd(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The specific intermediates in a reaction involving a derivative of this compound would be organopalladium complexes, the structures of which are dictated by the ligands on the palladium and the specific substrates.

A representative table of intermediates in a generalized Suzuki-Miyaura coupling is provided below.

| Step | Key Intermediate | Description |

| Oxidative Addition | Aryl-Pd(II)-Halide Complex | Formed from the reaction of an active Pd(0) catalyst with an aryl halide. |

| Transmetalation | Di-organo-Pd(II) Complex | Formed by the transfer of an organic group from the organoboron reagent to the palladium center. |

| Reductive Elimination | Pd(0) Complex | The active catalyst is regenerated after the coupled product is released. |

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, the reactivity can be discussed in the context of general principles for analogous reactions.

Nucleophilic Substitution: The rate of nucleophilic substitution at the benzylic carbon is dependent on the stability of the carbocation intermediate in an Sₙ1 pathway or the steric hindrance and electrophilicity of the carbon in an Sₙ2 pathway. reddit.com The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups on the ring creates a complex electronic environment that would influence the activation energy of these reactions. For benzylic systems, Sₙ1 reactions are often favored due to the stability of the resulting carbocation. libretexts.org

Palladium-Catalyzed Cross-Coupling: The kinetics of Suzuki-Miyaura reactions are complex and depend on several factors, including the nature of the catalyst, ligands, base, solvent, and substrates. The rate-determining step can vary; it can be the oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction conditions. For electron-rich aryl halides, oxidative addition is often slower, while for electron-deficient ones, reductive elimination can be the slow step. The presence of the ortho-fluoro substituent can influence the rate of oxidative addition due to its steric and electronic effects.

Below is a table with representative thermodynamic parameters for a related nucleophilic substitution reaction, illustrating the principles involved.

| Parameter | Value (Example System) | Implication |

| ΔH‡ (Enthalpy of Activation) | Varies with substrate and nucleophile | Energy barrier for the reaction to occur. |

| ΔS‡ (Entropy of Activation) | Typically negative for Sₙ2, near zero or slightly positive for Sₙ1 | Reflects the change in molecular order in the transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | Determines the reaction rate | Overall energy barrier incorporating enthalpy and entropy. |

Role of Solvent Effects, particularly Fluorinated Solvents

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound.

In nucleophilic substitution reactions , polar protic solvents can stabilize the carbocation intermediate in an Sₙ1 reaction, thus accelerating the rate. reddit.com Polar aprotic solvents, on the other hand, can favor Sₙ2 reactions. reddit.com

In palladium-catalyzed cross-coupling reactions , the solvent influences the solubility of reagents and the stability of catalytic intermediates. rsc.orgwhiterose.ac.uk Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as beneficial solvents in transition metal-catalyzed reactions. rsc.orgnih.gov These solvents have unique properties, including high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity. researchgate.net

The proposed roles of fluorinated solvents include:

Stabilization of Cationic Intermediates: The high polarity and hydrogen-bonding ability of HFIP can stabilize cationic intermediates that may form during the catalytic cycle. rsc.org

Enhancement of Catalyst Activity: Fluorinated solvents can interact with the catalyst or substrates, potentially increasing the rate of key steps like oxidative addition or C-H activation. rsc.org

Facilitating Protonolysis: In some cases, these acidic alcohols can act as proton sources, influencing reaction pathways.

The table below summarizes the properties of common fluorinated solvents and their potential effects on reactions.

| Solvent | Key Properties | Effect on Reactivity |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Highly polar, strong H-bond donor, low nucleophilicity | Stabilizes cationic intermediates, can accelerate C-H activation and other challenging transformations. rsc.orgnih.gov |

| 2,2,2-Trifluoroethanol (TFE) | Polar, H-bond donor, less acidic than HFIP | Similar to HFIP, can improve reactivity and selectivity in various transition metal-catalyzed reactions. rsc.org |

Design and Synthesis of Derivatives and Analogs of 6 Amino 2 Fluoro 3 Methoxyphenyl Methanol

Structural Modifications at the Benzylic Alcohol Position

The benzylic alcohol functionality is a prime site for structural modification, allowing for the introduction of a variety of substituents that can modulate the compound's steric and electronic properties.

One of the most fundamental transformations of the benzylic alcohol is its oxidation to the corresponding aldehyde or carboxylic acid. The chemoselective oxidation of benzyl (B1604629) alcohols, even in the presence of other sensitive groups like amines, can be achieved using modern catalytic systems. For instance, a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system under an oxygen atmosphere can efficiently oxidize benzyl alcohols to aldehydes under mild conditions. d-nb.info This method has been shown to be tolerant of various functional groups, including amines and phenols, which is particularly relevant for (6-Amino-2-fluoro-3-methoxyphenyl)methanol. d-nb.info

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | CuI/TEMPO, O2 | 6-Amino-2-fluoro-3-methoxybenzaldehyde (B14027574) |

| This compound | KMnO4 or Jones Reagent | 6-Amino-2-fluoro-3-methoxybenzoic acid |

Furthermore, the benzylic alcohol can undergo etherification or esterification to introduce a wide range of functionalities. Williamson ether synthesis, involving the deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be employed to generate ethers. Esterification can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. rsc.org

The hydroxyl group can also be replaced by other functionalities. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding benzyl chloride or bromide, respectively. libretexts.org These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Functionalization and Derivatization of the Amino Group

The primary amino group on the aromatic ring is another key site for derivatization, offering numerous possibilities for introducing new functional groups and building larger molecular architectures.

A common modification is N-alkylation or N-arylation . Reductive amination, for instance, provides a pathway to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Direct N-arylation can be achieved through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with aryl halides or triflates.

Acylation of the amino group to form amides is a straightforward and widely used transformation. This can be readily accomplished by reacting the amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The resulting amides can significantly alter the electronic properties of the aromatic ring and introduce a variety of side chains.

The amino group can also be a handle for creating more complex heterocyclic structures. For instance, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) or related heterocyclic rings. nih.gov The synthesis of Schiff bases through the reaction of the amino group with various aldehydes is another facile derivatization strategy.

Table 2: Representative Derivatization Reactions of the Amino Group

| Reagent | Reaction Type | Product Type |

| Alkyl Halide/Base | N-Alkylation | Secondary or Tertiary Amine |

| Aldehyde/Reducing Agent | Reductive Amination | Secondary Amine |

| Acyl Chloride | N-Acylation | Amide |

| Aryl Halide/Pd Catalyst | Buchwald-Hartwig Amination | N-Aryl Amine |

| Diethyl ethoxymethylenemalonate (DEEMM) | Derivatization for Analysis | N-Substituted derivative |

Derivatization is also a key strategy in analytical chemistry. For instance, amino compounds can be derivatized with reagents like diethyl ethoxymethylenemalonate (DEEMM) for improved detection and separation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov Similarly, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to make the amino group more volatile for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com

Systematic Variations within the Aromatic Substitution Pattern

Modification of the aromatic substitution pattern of this compound allows for a fine-tuning of its electronic and steric properties. However, this often requires de novo synthesis of the entire molecule with the desired substituents in place, rather than direct modification of the existing ring.

For instance, analogs could be synthesized with different halogens (e.g., chlorine or bromine) in place of the fluorine atom. This would likely involve starting with a different fluorinated or halogenated aniline (B41778) precursor. The position of the methoxy (B1213986) and amino groups could also be altered to explore the resulting structural and functional consequences.

The synthesis of analogs with additional substituents on the aromatic ring could be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing amino, fluoro, and methoxy groups would need to be carefully considered. The amino group is a strong activating group and ortho, para-director, while the methoxy group is also activating and ortho, para-directing. The fluorine atom is a deactivating group but is also an ortho, para-director. The interplay of these directing effects would determine the regioselectivity of any further substitution.

Synthesis of Oligomeric and Polymeric Structures Incorporating this compound Moieties

The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a potential monomer for the synthesis of oligomers and polymers.

Polyamides could be synthesized by first protecting the benzylic alcohol and then reacting the amino group with a diacyl chloride. Alternatively, the benzylic alcohol could be oxidized to a carboxylic acid, which could then be reacted with a diamine in a polycondensation reaction.

Polyethers could potentially be formed through repeated etherification reactions, although this would likely require careful control of reaction conditions to avoid side reactions.

The synthesis of such macromolecules would introduce new material properties, and the specific substitution pattern of the monomer unit would influence the final characteristics of the polymer, such as its thermal stability, solubility, and potential for intermolecular interactions. While specific examples of polymerization using this exact monomer are not readily found in the literature, the general principles of step-growth polymerization could be applied.

Methodologies for Combinatorial and Library Synthesis of Related Compounds

The synthesis of a library of derivatives based on the this compound scaffold can be achieved using combinatorial chemistry techniques. This approach allows for the rapid generation of a large number of compounds for screening in drug discovery or materials science applications.

A common strategy would be to use a solid-phase synthesis approach. The this compound core could be attached to a solid support via the benzylic alcohol. The amino group would then be available for a variety of reactions, such as acylation with a library of different acyl chlorides. After the desired modifications, the final products can be cleaved from the solid support.

Alternatively, a solution-phase combinatorial approach could be employed. This would involve reacting the core molecule in a parallel fashion with a diverse set of building blocks in a multi-well plate format. For example, the amino group could be reacted with a library of aldehydes in a reductive amination protocol.

These high-throughput methods, coupled with efficient purification and characterization techniques, can significantly accelerate the exploration of the chemical space around the this compound scaffold.

Advanced Spectroscopic and Analytical Investigations of 6 Amino 2 Fluoro 3 Methoxyphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational preferences of organic molecules in solution. For (6-Amino-2-fluoro-3-methoxyphenyl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H and ¹³C NMR Spectral Analysis:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the amino protons, and the methoxy (B1213986) protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino, fluoro, methoxy, and hydroxymethyl substituents. The fluorine atom, being strongly electronegative, and the electron-donating amino and methoxy groups will cause characteristic upfield and downfield shifts. ucl.ac.uk The coupling constants between the aromatic protons (J-coupling) would be crucial in confirming their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a definitive characteristic. nih.gov The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents, and extensive databases of similar compounds can be used for accurate assignments. organicchemistrydata.orgorganicchemistrydata.org

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Basis for Prediction |

| Aromatic CH | 6.0 - 7.5 | 100 - 150 | General aromatic region, influenced by substituents. ucl.ac.uk |

| -CH₂OH | 4.4 - 4.8 | 60 - 65 | Typical range for benzylic alcohols. ubc.ca |

| -OH | 4.5 - 5.5 (variable) | - | Dependent on solvent and concentration. ucl.ac.uk |

| -NH₂ | 3.5 - 5.0 (broad) | - | Dependent on solvent and concentration. ucl.ac.uk |

| -OCH₃ | 3.7 - 4.0 | 55 - 60 | Typical range for aryl methyl ethers. spectrabase.com |

| C-F | - | 150 - 165 (with ¹JCF) | Characteristic shift and coupling for fluorinated aromatics. nih.gov |

| C-NH₂ | - | 140 - 150 | Influence of the amino group on aromatic carbon. mdpi.com |

| C-OCH₃ | - | 145 - 155 | Influence of the methoxy group on aromatic carbon. spectrabase.com |

| C-CH₂OH | - | 125 - 135 | Quaternary carbon attached to the hydroxymethyl group. ubc.ca |

Conformational and Dynamic Studies:

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in probing the through-space proximity of protons. This would allow for the determination of the preferred conformation of the hydroxymethyl and methoxy groups relative to the other substituents on the aromatic ring. For instance, NOE correlations between the methylene protons and the aromatic protons would help establish the rotational barrier around the C-C bond connecting the hydroxymethyl group to the ring. In related fluorinated compounds, dynamic NMR studies have been used to investigate restricted rotation around single bonds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Functional Group Analysis:

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes for the O-H, N-H, C-H, C-O, C-F, and aromatic C=C bonds. Detailed assignments can be made by comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) and with data from analogous molecules like 3-aminobenzyl alcohol. nih.govsigmaaldrich.comresearchgate.net

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Basis for Prediction |

| -OH | O-H stretch (H-bonded) | 3200 - 3500 | Typical for alcohols with intermolecular hydrogen bonding. nih.govresearchgate.net |

| -NH₂ | N-H stretch (symmetric & asymmetric) | 3300 - 3500 | Characteristic for primary amines. nih.govresearchgate.net |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Common for aromatic rings. nih.gov |

| Aliphatic C-H (-CH₂-, -CH₃) | C-H stretch | 2850 - 3000 | Typical for methylene and methyl groups. researchgate.net |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Characteristic of the benzene ring. nih.gov |

| -NH₂ | N-H bend (scissoring) | 1590 - 1650 | Typical for primary amines. nih.govresearchgate.net |

| -CH₂- | C-H bend (scissoring) | 1440 - 1480 | Characteristic of a methylene group. researchgate.net |

| C-F | C-F stretch | 1000 - 1400 | Strong absorption, position depends on aromatic substitution. researchgate.net |

| C-O (-OCH₃, -CH₂OH) | C-O stretch | 1000 - 1300 | Strong absorptions for ether and alcohol C-O bonds. nih.govresearchgate.net |

Intermolecular Interactions:

The positions and shapes of the O-H and N-H stretching bands in the IR spectrum can provide significant insights into the hydrogen bonding network in the solid state and in solution. Broadening of these bands typically indicates the presence of strong intermolecular hydrogen bonds, which would be expected for this molecule due to the presence of both hydroxyl and amino groups, which can act as hydrogen bond donors, and the oxygen and nitrogen atoms, which can act as acceptors.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation:

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. youtube.comlibretexts.orgyoutube.com The presence of the amino group introduces another common fragmentation pathway involving alpha-cleavage. youtube.comlibretexts.org

Potential Fragmentation Pathways:

Loss of H₂O (M-18): Dehydration is a common fragmentation for alcohols, leading to the formation of a stable radical cation. libretexts.orgyoutube.com

Loss of •OH (M-17): Cleavage of the C-O bond to lose a hydroxyl radical.

Loss of •CH₂OH (M-31): Cleavage of the bond between the aromatic ring and the hydroxymethyl group.

Alpha-cleavage adjacent to the amino group: This is a characteristic fragmentation for amines. youtube.com

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Predicted Key Mass Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway | Basis for Prediction |

| 171 | [C₈H₁₀FNO₂]⁺ | Molecular Ion (M⁺) | - |

| 154 | [C₈H₇FN]⁺• | Loss of H₂O and H• | Dehydration followed by H loss. libretexts.org |

| 153 | [C₈H₈FNO]⁺• | Loss of H₂O | Dehydration. libretexts.orgyoutube.com |

| 140 | [C₇H₇FNO]⁺ | Loss of •CH₂OH | Cleavage of the C-C bond to the ring. |

| 125 | [C₇H₆FO]⁺ | Loss of •CH₂OH and •NH₂ | Subsequent fragmentation. |

X-ray Crystallography and Solid-State Characterization of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound has not been reported in the public literature, such an analysis would be crucial for a complete understanding of its solid-state properties.

The crystal structure would reveal the intramolecular and intermolecular hydrogen bonding network in detail. It is expected that the amino and hydroxyl groups would be involved in a network of hydrogen bonds, influencing the packing of the molecules in the crystal. The planarity of the benzene ring and the conformation of the substituents would also be precisely determined. In the absence of a crystal structure for the title compound, analysis of related structures, such as derivatives of aminobenzyl alcohols, can provide insights into potential packing motifs. nih.gov

Solid-state characterization techniques, such as solid-state NMR and powder X-ray diffraction (PXRD), could be used to study the polymorphism of this compound and its derivatives. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical property in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and stability.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Insights (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, through reactions at the amino or hydroxyl groups that introduce a stereocenter, or by resolution of a racemic mixture, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical analysis.

Principles and Applications:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. organicchemistrydata.org These techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For chiral derivatives of this compound, the CD and ORD spectra would provide information about the absolute configuration of the stereocenters. The sign and magnitude of the Cotton effect in the ORD spectrum and the sign of the CD bands are characteristic of a particular enantiomer. The synthesis and study of such chiral derivatives could be valuable in the context of developing new chiral ligands or pharmacologically active agents, where stereochemistry often plays a crucial role in biological activity. nih.govmdpi.com

Computational and Theoretical Chemistry Studies of 6 Amino 2 Fluoro 3 Methoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to yield information about electron distribution, molecular orbital energies, and other key electronic properties that dictate the molecule's chemical nature.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like (6-Amino-2-fluoro-3-methoxyphenyl)methanol, DFT calculations would typically be employed to optimize the molecular geometry and to compute its electronic properties. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for a broad range of organic molecules. nih.govscispace.com The M06-2X functional is often chosen for its improved performance in systems with non-covalent interactions and for thermochemistry.

A typical DFT study on this compound would involve geometry optimization starting from a plausible 3D structure. The optimization process finds the lowest energy conformation of the molecule. Following optimization, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. scielo.org.za A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can elucidate charge distribution on individual atoms and describe the nature of chemical bonds (e.g., σ, π, donor-acceptor interactions). nih.govresearchgate.net For this compound, NBO analysis would reveal the electron-donating effect of the amino and methoxy (B1213986) groups and the electron-withdrawing effect of the fluorine atom on the aromatic ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -573.12345 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.75 |

| HOMO-LUMO Gap (eV) | 5.14 |

| Dipole Moment (Debye) | 2.45 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer benchmark-quality results. A study might employ these methods to refine the understanding of electron correlation effects on the structure and properties of this compound. Comparing DFT results with those from ab initio calculations helps in validating the chosen DFT functional.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds—specifically around the hydroxymethyl and methoxy groups—means that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable (lowest energy) conformer, as this is the structure that will predominate and dictate the molecule's observed properties.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step using a quantum mechanical method like DFT. The results are plotted on a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. Such studies can reveal the energy barriers to rotation and the relative populations of different conformers at a given temperature. For aminoalcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational preferences. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govsynhet.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govscielo.org.za Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to assign peaks and verify the structure of this compound.

IR Spectroscopy: The calculation of vibrational frequencies via DFT is a standard procedure. scispace.com By finding the second derivatives of the energy with respect to atomic positions, a harmonic vibrational analysis can be performed. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to an experimental FT-IR spectrum. Calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical level. scispace.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govresearchgate.net These calculations can help assign electronic transitions, such as π→π* transitions within the benzene (B151609) ring.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound Calculations performed at the B3LYP/6-311++G(d,p) level.

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 4.65 | 4.72 | -CH₂OH |

| ¹³C NMR (δ, ppm) | 60.8 | 61.5 | -CH₂OH |

| IR (ν, cm⁻¹) | 3450 | 3465 (scaled) | O-H stretch |

| IR (ν, cm⁻¹) | 1260 | 1255 (scaled) | C-O stretch (methoxy) |

| UV-Vis (λ_max, nm) | 295 | 298 | π→π* transition |

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound, for instance, in its synthesis or subsequent transformations, can be achieved by modeling reaction pathways. Computational methods can be used to map the energy profile of a reaction, from reactants to products, through a high-energy transition state (TS).

Locating the exact geometry and energy of the transition state is a critical part of this process. TS optimization algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants and products. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly links the desired reactants and products.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, real-world chemistry happens in solution. Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time. acs.org

Rational Design of this compound Derivatives via Computational Methods

The rational design of novel therapeutic agents is a cornerstone of modern drug discovery, aiming to optimize the pharmacological profile of a lead compound. Computational chemistry offers a powerful toolkit to guide this process, enabling the in silico design and evaluation of new molecular entities with potentially enhanced efficacy and selectivity. This section explores a hypothetical application of these methods to the design of derivatives based on the this compound scaffold.

The core principle of rational design is to understand the structure-activity relationships (SAR) of a compound and its target. By identifying the key molecular interactions that govern the biological activity of this compound, computational methods can predict how structural modifications might influence its binding affinity and functional response.

A typical workflow for the rational design of derivatives would involve several key computational techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. By modeling the binding of this compound to a hypothetical active site, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts. This information is invaluable for designing derivatives that can form more extensive or stronger interactions with the target, thereby enhancing binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a dataset of this compound analogs, a QSAR model could be developed to predict the activity of newly designed derivatives, helping to prioritize the most promising candidates for synthesis.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key pharmacophoric features of this compound, new molecules can be designed that retain these features while incorporating novel structural elements to improve other properties.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic properties of the designed derivatives, such as their molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). These calculations can provide insights into the reactivity and stability of the molecules, as well as their potential to engage in specific types of interactions with the biological target.

Hypothetical Design of Derivatives

Based on a hypothetical binding pocket, a series of derivatives of this compound could be designed to explore different regions of the active site. For instance, modifications could be introduced at the amino, fluoro, or methanol (B129727) groups to probe for additional interactions. The following table presents a hypothetical set of designed derivatives and their predicted binding affinities, as might be obtained from a molecular docking study.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Design |

| Parent Compound | This compound | -7.5 | Baseline affinity |

| Derivative 1 | N-acetylation of the amino group | -8.2 | To explore a potential hydrogen bond acceptor region |

| Derivative 2 | Replacement of the fluoro group with a chloro group | -7.8 | To investigate the impact of halogen size on binding |

| Derivative 3 | O-methylation of the methanol group | -7.1 | To assess the importance of the hydroxyl group as a hydrogen bond donor |

| Derivative 4 | Addition of a methyl group to the phenyl ring | -8.5 | To probe a hydrophobic pocket adjacent to the phenyl ring |

| Derivative 5 | Replacement of the amino group with a nitro group | -6.9 | To evaluate the effect of a strong electron-withdrawing group |

These hypothetical results suggest that N-acetylation and the addition of a methyl group to the phenyl ring could be promising strategies for enhancing the binding affinity of this compound. Further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, would be necessary to evaluate the drug-like properties of these designed derivatives before proceeding with their synthesis and experimental validation. The use of such in silico tools can significantly streamline the drug discovery process, reducing the time and resources required to identify promising new drug candidates.

Applications of 6 Amino 2 Fluoro 3 Methoxyphenyl Methanol As a Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Systems and Fine Chemicals

The ortho-disubstituted pattern of the amino and hydroxymethyl groups in (6-Amino-2-fluoro-3-methoxyphenyl)methanol is a classic precursor for the synthesis of various fused heterocyclic systems. These systems are core scaffolds in many fine chemicals and pharmacologically active compounds.